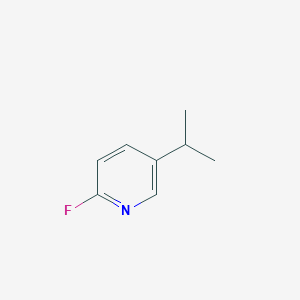
1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one is a synthetic organic compound with the molecular formula C6H8Cl2O This compound is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, attached to an ethanone moiety
Métodos De Preparación
The synthesis of 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor in the presence of a catalyst.
Chlorination: The cyclopropyl ring is then chlorinated using chlorine gas or other chlorinating agents to introduce the two chlorine atoms.
Ketone Formation: The final step involves the introduction of the ethanone moiety. This can be done through the reaction of the chlorinated cyclopropyl compound with an appropriate ketone precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,2-dichloro-1-methylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cell membranes, and interference with metabolic pathways.
Comparación Con Compuestos Similares
1-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2,2-Dichloro-1-ethylcyclopropyl)ethan-1-one: This compound has an ethyl group instead of a methyl group on the cyclopropyl ring, which may result in different chemical and biological properties.
1-(2,2-Dichloro-1-methylcyclopropyl)propan-1-one: This compound has a propanone moiety instead of an ethanone moiety, which can affect its reactivity and applications.
1-(2,2-Dichloro-1-methylcyclopropyl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
2568-72-1 |
|---|---|
Fórmula molecular |
C6H8Cl2O |
Peso molecular |
167.03 g/mol |
Nombre IUPAC |
1-(2,2-dichloro-1-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C6H8Cl2O/c1-4(9)5(2)3-6(5,7)8/h3H2,1-2H3 |
Clave InChI |
HUQPMQIIMHMESI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC1(Cl)Cl)C |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



